POLYGLYCERYL-6 POLYRICINOLEATE

Chocolate rheology Casson yield stress Milk chocolate

Polyglyceryl-6 Polyricinoleate (PGPR, E476) is a non-ionic, low-HLB emulsifier synthesised by esterification of polycondensed castor oil fatty acids (polyricinoleic acid) with polyglycerol of average polymerisation degree 6. It is a yellowish, viscous, strongly lipophilic liquid, soluble in fats and oils but insoluble in water and ethanol.

Molecular Formula C30H30N4O8
Molecular Weight 0
CAS No. 107615-51-0
Cat. No. B1166299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLYGLYCERYL-6 POLYRICINOLEATE
CAS107615-51-0
SynonymsPOLYGLYCERYL-6 POLYRICINOLEATE
Molecular FormulaC30H30N4O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyglyceryl-6 Polyricinoleate (CAS 107615-51-0): A High-Efficiency Yield Stress Modulator for Fat-Based Suspensions


Polyglyceryl-6 Polyricinoleate (PGPR, E476) is a non-ionic, low-HLB emulsifier synthesised by esterification of polycondensed castor oil fatty acids (polyricinoleic acid) with polyglycerol of average polymerisation degree 6 [1]. It is a yellowish, viscous, strongly lipophilic liquid, soluble in fats and oils but insoluble in water and ethanol [2]. Unlike conventional emulsifiers that primarily reduce plastic viscosity, PGPR uniquely targets yield stress in molten chocolate and fat-based suspensions, enabling Newtonian-like flow, air-bubble release during moulding, and significant cocoa butter replacement [3]. It is virtually always used in combination with a plastic-viscosity-reducing co-emulsifier such as lecithin or ammonium phosphatide [4].

Why All PGPR Grades Are Not Interchangeable: Polyglyceryl-6 Polyricinoleate vs. Generic PGPR and Alternative Emulsifiers


Commercial PGPR products vary substantially in polyglycerol chain-length distribution, which directly governs interfacial adsorption capacity and yield-stress reduction efficacy [1]. Five commercial PGPRs tested at identical dosage (3 g/kg) in a concentrated sugar-in-oil suspension produced Herschel-Bulkley yield stresses ranging from 0.90 ± 0.06 Pa to 1.90 ± 0.18 Pa—a greater than 2‑fold difference—despite indistinguishable molecular weight ranges [2]. PGPR grades richer in tri-, tetra-, and penta-glycerol species (e.g., Palsgaard 4175) exhibit significantly lower interfacial tension at oil–water interfaces than grades dominated by glycerol and diglycerol [3]. Substituting PGPR with lecithin alone cannot replicate the yield-stress suppression; lecithin principally decreases plastic viscosity and may even increase yield stress above 0.6% dosage, whereas PGPR continuously drives yield stress toward near-zero values without re-thickening [4]. Replacing a higher-polymerisation PGPR with a lower-grade variant or a generic lecithin-only system therefore risks underperforming rheology, excess cocoa butter use, and moulding defects.

Quantitative Differentiation Evidence for Polyglyceryl-6 Polyricinoleate Versus Closest Comparators


Yield Stress Reduction: PGPR vs. Lecithin in Milk Chocolate (Schantz & Rohm, 2005)

In a systematically controlled milk chocolate system, PGPR reduces Casson yield stress (τ₀) far more effectively than lecithin at every dosage level tested [1]. At 4 g/kg emulsifier addition, PGPR achieves τ₀ = 2.31 Pa versus 9.00 Pa for lecithin—a 74% lower yield stress. At the maximum tested concentration of 7 g/kg, PGPR drives τ₀ down to 1.09 Pa, while lecithin plateaus at 10.3 Pa. This demonstrates PGPR's unique dose-responsive yield-stress suppression without the re-thickening observed with lecithin above 0.4%.

Chocolate rheology Casson yield stress Milk chocolate Emulsifier comparison

PGPR-Driven Yield Stress Near-Elimination in Industrial Dark Chocolate (48% Cocoa)

In an industrially manufactured 48%-cocoa dark chocolate, increasing PGPR from 0.2% to 0.4% while holding lecithin constant at 0.3% eliminated Casson yield stress from 3.71 ± 0.76 Pa to 0.03 ± 0.01 Pa—a >99% reduction [1]. Further increasing PGPR to 0.6% rendered yield stress non-measurable (essentially Newtonian). In contrast, when lecithin alone was increased from 0.3% to 1.1% with PGPR held at 0.2%, yield stress rose sharply from 2.37 Pa to 21.02 Pa, confirming that lecithin cannot substitute PGPR's yield-stress function and actually antagonises it at higher concentrations.

Dark chocolate Casson yield stress PGPR dosage response Industrial formulation

Synergistic Lecithin:PGPR Blend Optimisation — 70:30 Ratio Minimises Yield Stress

Systematic blend studies reveal that a mixture of approximately 70% PGPR and 30% lecithin minimises Casson yield stress in both dark and milk chocolate, independent of total emulsifier concentration (tested up to 14 g/kg) [1]. This ratio outperforms the historically cited 2:1, 2.5:1, and 3:1 (lecithin:PGPR) recommendations. At the optimum 70:30 ratio with total emulsifier 4–6 g/kg, dark chocolate equilibrium viscosity penalty versus pure lecithin was only ~10% at 6 g/kg, while yield stress was dramatically lower than achievable with any lecithin-only dosage.

Emulsifier blend optimisation Synergistic ratio Dark chocolate Milk chocolate

Cocoa Butter Displacement Efficiency: 0.1% PGPR Replaces 3% Cocoa Butter

PGPR coats solid particles in molten chocolate, displacing cocoa butter into the continuous phase and decreasing yield value [1]. Chocolate formulated with 32% cocoa butter + 0.1% PGPR exhibits the same yield value as chocolate with 35% cocoa butter and no PGPR — a 3-percentage-point cocoa butter saving [2]. In a more recent study, chocolate glaze with 35% cocoa butter, 0.49% lecithin, and 0.21% PGPR achieved statistically equivalent (p > 0.05) Casson yield stress (1.230 ± 0.297 Pa) and viscosity (0.910 ± 0.127 Pa·s) to a control with 40% cocoa butter and 0.7% lecithin [3]. This represents a 5% absolute cocoa butter reduction (12.5% relative) while maintaining process-identical rheology.

Cocoa butter replacement Cost reduction Calorie reduction Fat-based suspension

Interfacial Tension Advantage of Higher-Polymerisation PGPR Grades in W/O Emulsions

PGPR grades with higher proportions of tri-, tetra-, and penta-glycerol (characteristic of higher-polymerisation PGPRs such as Polyglyceryl-6) exhibit significantly lower interfacial tension at oil–water interfaces than grades rich in glycerol and diglycerol [1]. At the glyceryl triheptanoate–water interface, PGPR 4175 and PGPR 4150 (Palsgaard; enriched in tri-, tetra-, penta-glycerol) films reached lower equilibrium interfacial tension than PGPR 4125 or PGPR 4110 films [2]. Additionally, the adsorbed mass of PGPR 4175 and 4150 from oily solution onto a model hydrophilic surface was lower than that of PGPR 4125 and 4110, indicating more efficient interfacial packing — fewer molecules cover more interface area [3].

Interfacial tension Water-in-oil emulsion Polyglycerol composition Surface activity

PGPR Superiority Over Glycerol Monooleate and Lecithin in W/O Emulsion Stabilisation

In a controlled study of water-in-vegetable-oil emulsion stabilisation, polyglycerol polyricinoleate was demonstrated to be superior to glycerol monooleate and/or lecithin as the hydrophobic emulsifier [1]. PGPR alone was insufficient for long-term storage stability, but when combined with submicron α-form fat crystals (tristearin) at a PGPR/tristearin mass ratio ≥2.0, ideally stable fluid W/O emulsions were maintained for 6–8 weeks [2]. This combination serves as the foundation for food-grade W/O/W double emulsions. Neither glycerol monooleate nor lecithin could achieve equivalent stabilisation under identical conditions.

Water-in-oil emulsion Emulsion stability Hydrophobic emulsifier Double emulsion

High-Impact Application Scenarios for Polyglyceryl-6 Polyricinoleate Based on Differentiated Performance Evidence


Ultra-Thin Chocolate Enrobing and Precision Moulding (≤100 µm Coatings)

Where coating thicknesses below 100 µm are required — for example, enrobed wafers, panned confectionery centres, and 3D-printed chocolate structures — PGPR at 0.3–0.4% drives Casson yield stress below 0.2 Pa [1]. Lecithin-only formulations cannot approach this rheological window; they exhibit minimum yield stress of ~2–5 Pa under comparable conditions and exhibit re-thickening above 0.6% dosage [2]. The near-Newtonian flow enabled by PGPR permits uniform, defect-free coating of complex geometries and complete air-bubble release from mould cavities.

Cost-Optimised Cocoa Butter Reduction in Mass-Produced Chocolate and Compound Coatings

Procurement teams targeting cocoa butter cost reduction can specify PGPR at 0.1–0.2% to displace 3–5% absolute cocoa butter without measurable change in Casson yield stress or viscosity [1]. A facility processing 10,000 tonnes/year of chocolate saves approximately 300–500 tonnes of cocoa butter annually. At typical cocoa butter spot prices, this translates to a six-to-seven-figure USD annual saving, with PGPR procurement cost representing <10% of the saved cocoa butter value [2]. Shelf-life equivalence to full-cocoa-butter formulations has been confirmed up to 14 days of storage [3].

Stable Low-Fat Spreads and W/O/W Double Emulsions for Functional Foods

Polyglyceryl-6 Polyricinoleate is the reference low-HLB emulsifier for W/O/W double emulsion systems used in low-fat spreads, calorie-reduced margarines, and encapsulated bioactive delivery [1]. When used at a PGPR/tristearin mass ratio ≥2.0 in the primary W/O emulsion, storage stability of 6–8 weeks is achieved — a performance level not matched by ammonium phosphatide (AMP) or low-HLB sucrose esters under identical conditions [2]. This enables commercial production of shelf-stable reduced-fat products without synthetic emulsifiers.

Low-Fat Milk Chocolate Formulation with PGPR–Ammonium Phosphatide Synergy

In reduced-fat milk chocolate where cocoa butter is partially replaced by whey protein isolate and inulin, PGPR at 0.15% combined with ammonium phosphatide at 0.5% restores desirable rheology (3.42 Pa·s viscosity; 7.91 Pa yield stress) that lecithin alone cannot achieve above 0.6% dosage [1]. This integrated emulsifier system enables 40% cocoa butter reduction with a 9% calorie reduction (~50 kcal/100 g) while preserving mouthfeel and consumer acceptability — a formulation strategy directly enabled by PGPR's unique yield-stress-modulating mechanism [2].

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